

An In-depth Technical Guide to 4-Bromo-3,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-3,5-dimethoxybenzoic acid

Cat. No.: B1272642

[Get Quote](#)

CAS Number: 56518-42-4

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-Bromo-3,5-dimethoxybenzoic acid**, a versatile halogenated aromatic compound. It serves as a crucial intermediate and building block in various fields, including medicinal chemistry, organic synthesis, and materials science. This guide collates its physicochemical properties, spectroscopic data, synthesis protocols, and known applications, offering a valuable resource for professionals in research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of a compound are critical for its application in research and synthesis. The data for **4-Bromo-3,5-dimethoxybenzoic acid** are summarized below.

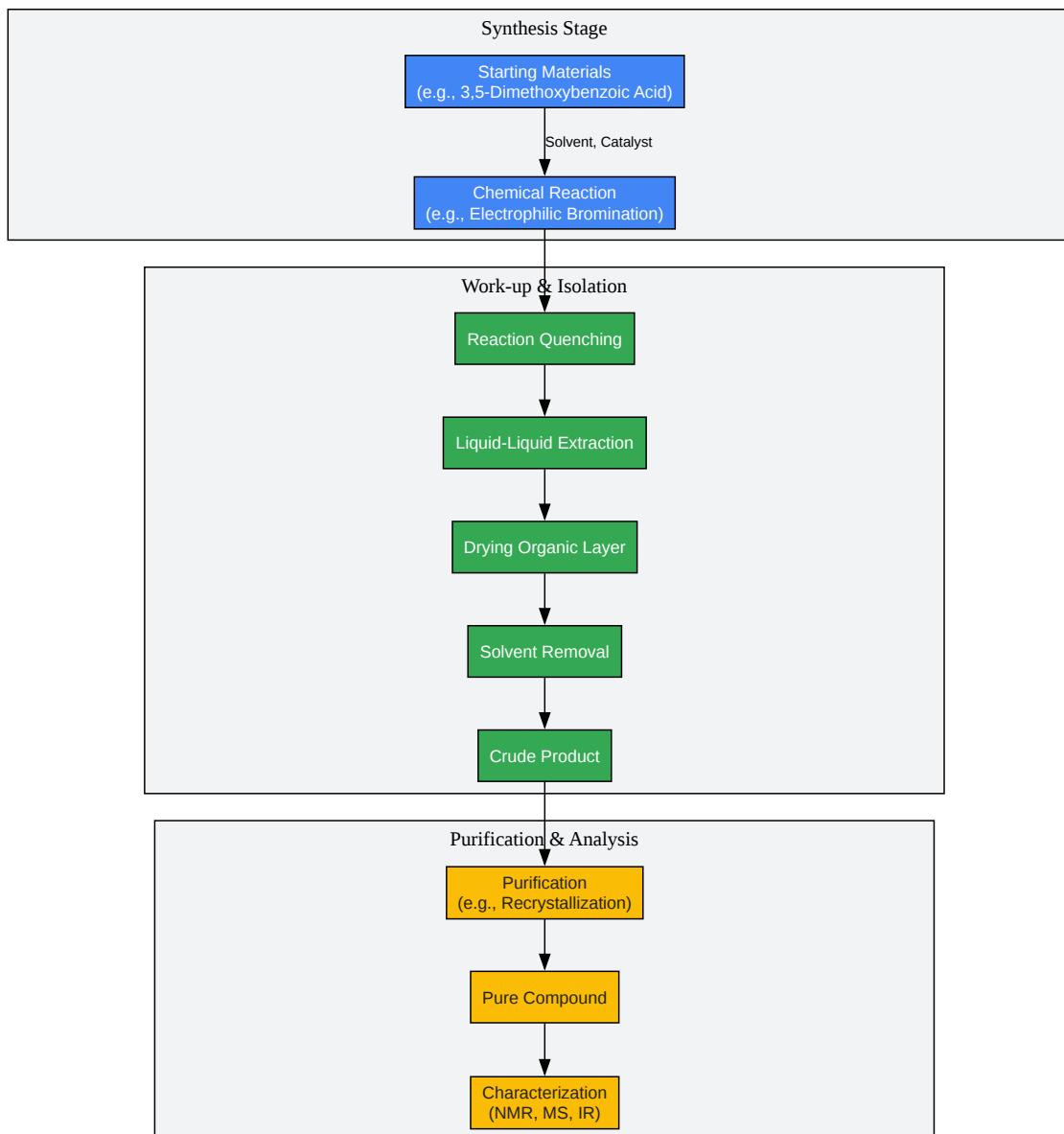
Physicochemical Properties

A compilation of key physical and chemical properties is presented in Table 1. This data is essential for handling, storage, and reaction planning.

Property	Value	Source(s)
CAS Number	56518-42-4	[1]
Molecular Formula	C ₉ H ₉ BrO ₄	[1]
Molecular Weight	261.07 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	248-258 °C	[1] [2]
Boiling Point	371.2 ± 42.0 °C at 760 mmHg (Predicted)	[2]
Density	1.6 ± 0.1 g/cm ³ (Predicted)	[2]
Purity	≥ 97-99% (HPLC)	[1]
Storage Conditions	Store at 0-8 °C	[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of the compound. While a complete public dataset is not available, typical expected values based on its structure and data from analogous compounds are summarized in Table 2.


Spectroscopy	Expected Chemical Shifts / Bands	Source(s)
¹ H NMR	Aromatic Protons (singlet, ~7.3 ppm), Methoxy Protons (singlet, ~3.9 ppm), Carboxylic Acid Proton (broad singlet, >12 ppm)	Inferred
¹³ C NMR	Carboxylic Acid Carbon (~165-170 ppm), Aromatic C-O (~155 ppm), Aromatic C-Br (~110 ppm), Aromatic C-H (~115 ppm), Aromatic C-COOH (~125 ppm), Methoxy Carbon (~56 ppm)	[3][4]
IR Spectroscopy	O-H stretch (broad, ~2500-3300 cm ⁻¹), C=O stretch (~1700 cm ⁻¹), Aromatic C=C stretch (~1600, 1500 cm ⁻¹), C-O stretch (~1200-1300 cm ⁻¹), C-Br stretch (~550-650 cm ⁻¹)	[5]
Mass Spectrometry	Molecular ion peak [M] ⁺ at m/z 260/262 (characteristic bromine isotope pattern)	[6]

Synthesis and Purification

4-Bromo-3,5-dimethoxybenzoic acid serves as a key synthetic intermediate. Its preparation and purification are critical steps for its use in further chemical transformations.

Synthetic Workflow

The general workflow for the synthesis and isolation of a target compound like **4-Bromo-3,5-dimethoxybenzoic acid** involves several key stages, from the initial reaction to the final characterization of the pure substance.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for chemical synthesis and purification.

Experimental Protocol: Synthesis

While a direct, published synthesis for **4-Bromo-3,5-dimethoxybenzoic acid** is not readily available in the provided results, a representative protocol for the bromination of a similar aromatic acid is detailed below. This protocol is adapted from the synthesis of 3,5-Dibromo-4-methoxybenzoic acid and illustrates a common method for electrophilic aromatic bromination.

[5][7]

Reaction: Electrophilic Bromination of 3,5-Dimethoxybenzoic Acid (Hypothetical)

Materials:

- 3,5-Dimethoxybenzoic acid
- Liquid Bromine (Br_2)
- Glacial Acetic Acid
- Anhydrous Iron(III) Bromide (FeBr_3 , catalyst)
- Ice-cold water
- Sodium bisulfite solution

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in glacial acetic acid.
- Add a catalytic amount of anhydrous iron(III) bromide (FeBr_3).
- From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture with constant stirring at room temperature.
- After the addition is complete, gently heat the reaction mixture to 50-60 °C for 2-4 hours.
- Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold water to precipitate the crude product.

- Quench any unreacted bromine by adding sodium bisulfite solution until the reddish-brown color disappears.
- Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

Experimental Protocol: Purification

The crude product obtained from the synthesis can be purified by recrystallization to obtain a high-purity crystalline solid.

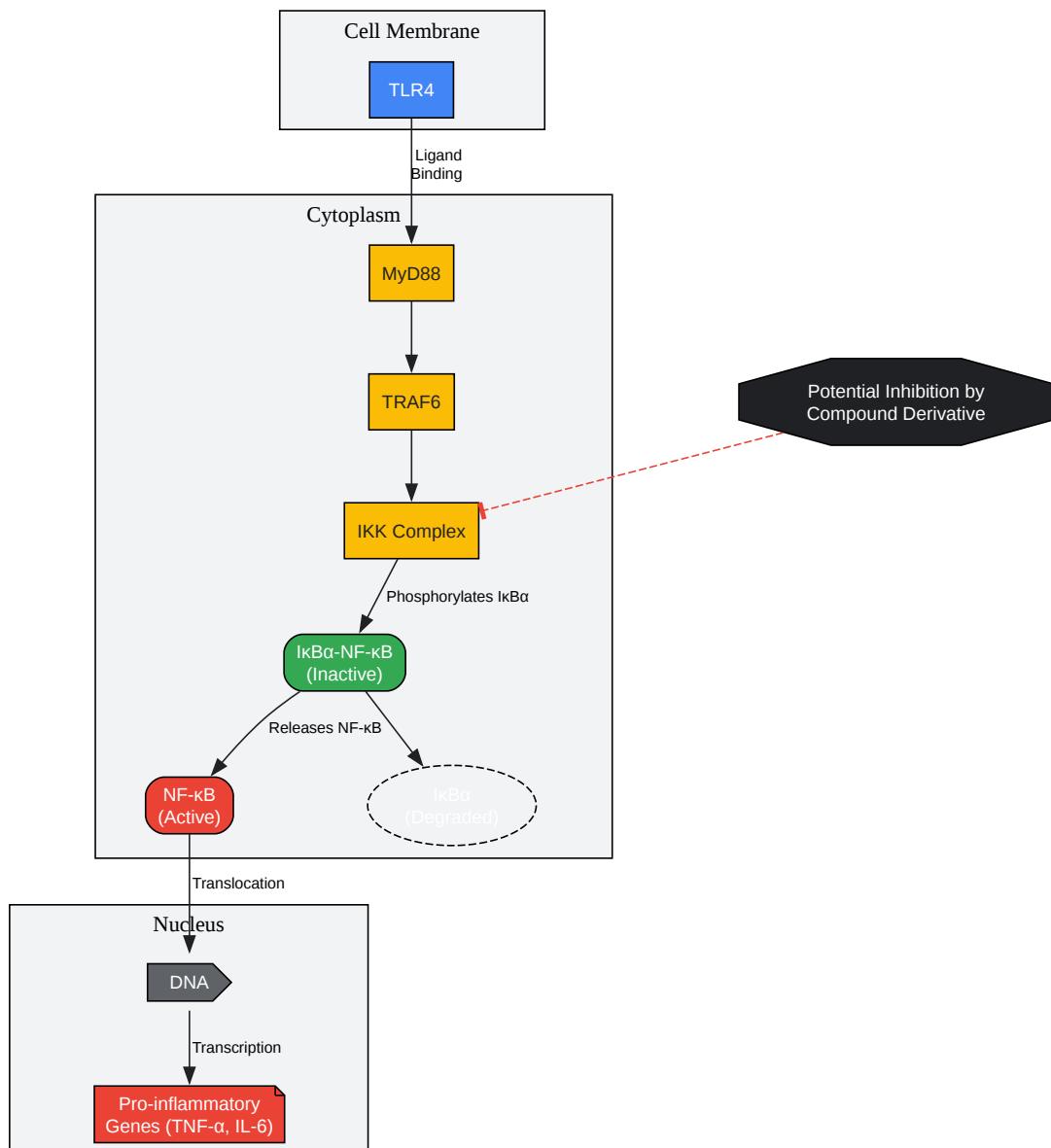
Procedure:

- Transfer the crude **4-Bromo-3,5-dimethoxybenzoic acid** into an Erlenmeyer flask.
- Add a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol/water mixture) to just dissolve the solid.
- If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly before being hot-filtered to remove the charcoal.
- Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.

Applications in Research and Development

4-Bromo-3,5-dimethoxybenzoic acid is a valuable building block in several areas of chemical and pharmaceutical research.^[1] Its functional groups—the carboxylic acid, the bromine atom, and the methoxy groups—offer multiple sites for chemical modification.

- Pharmaceutical Synthesis: It serves as a key intermediate in the creation of more complex molecules with potential therapeutic value. It is particularly noted for its use in developing anti-inflammatory and analgesic drugs.^[1] The benzoic acid scaffold is a common feature in many bioactive compounds.


- **Organic Synthesis:** The compound is widely used as a precursor in organic chemistry. The bromine atom can be readily substituted or used in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds, enabling the construction of complex molecular architectures.[1]
- **Materials Science:** It has applications in the synthesis of dyes and pigments, where its rigid aromatic structure can contribute to color and stability.[1]
- **Agrochemicals:** Like many substituted aromatic acids, it can be used as a starting point for the development of new herbicides and pesticides.[1]

Role in Drug Discovery

The compound is an excellent starting point for a drug discovery program. A typical workflow involves synthesizing a library of derivatives and screening them for biological activity.

Discovery & Preclinical Phase

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-3,5-dimethoxybenzoic acid | CAS#:56518-42-4 | Chemsoc [chemsoc.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-3,5-dimethoxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272642#4-bromo-3-5-dimethoxybenzoic-acid-cas-number-56518-42-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com